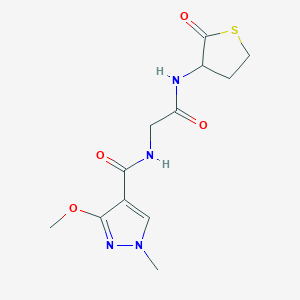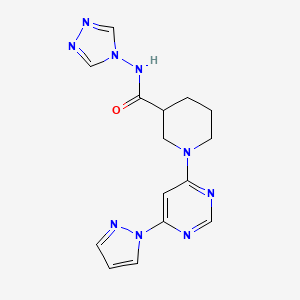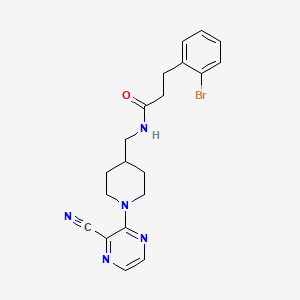
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has been shown to have potent anti-tumor activity in preclinical studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis and Evaluation of Ureas and Their Analogs : Research has focused on synthesizing various N,N'-disubstituted ureas and their analogs, containing polycyclic fragments. These compounds show promise as inhibitors of human soluble epoxide hydrolase, indicating potential therapeutic applications (Danilov, Burmistrov, Rasskazova, & Butov, 2020).
Urea-Fluoride Interactions : Studies on the nature of urea-fluoride interaction reveal insights into hydrogen bonding and proton transfer processes, which are crucial for understanding the chemical behavior of fluorinated ureas (Boiocchi, Del Boca, Gómez, Fabbrizzi, Licchelli, & Monzani, 2004).
Potential Applications in Therapeutic and Material Sciences
Antidepressant Properties : The investigation into unsymmetrical ureas as serotonin reuptake inhibitors with antagonistic activities on serotonin receptors hints at potential antidepressant applications. These findings open up avenues for developing more efficient treatments for depression (Matzen, Amsterdam, Rautenberg, Greiner, Harting, Seyfried, & Böttcher, 2000).
Inhibition of Met Kinase Superfamily : The discovery of compounds that selectively inhibit the Met kinase superfamily, demonstrating in vivo efficacy against tumor models, suggests potential anticancer applications. This highlights the therapeutic relevance of fluorinated ureas in oncology (Schroeder, An, Cai, Chen, Clark, Cornelius, Dai, Gullo-Brown, Gupta, Henley, Hunt, Jeyaseelan, Kamath, Kim, Lippy, Lombardo, Manne, Oppenheimer, Sack, Schmidt, Shen, Stefanski, Tokarski, Trainor, Wautlet, Wei, Williams, Yingru Zhang, Yueping Zhang, Fargnoli, & Borzilleri, 2009).
Propiedades
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-phenylbutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-15(7-8-16-5-3-2-4-6-16)23-21(27)24-18-13-20(26)25(14-18)19-11-9-17(22)10-12-19/h2-6,9-12,15,18H,7-8,13-14H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGWYUIYRPJUPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

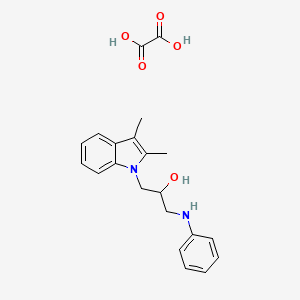
![3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2992992.png)
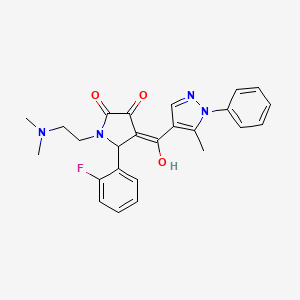
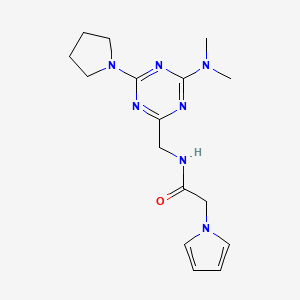
![Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2992998.png)
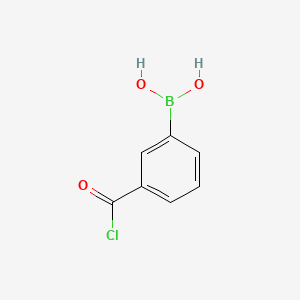
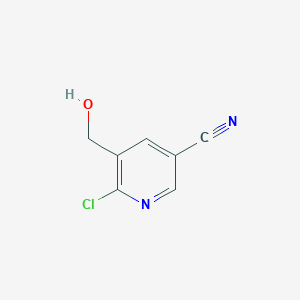
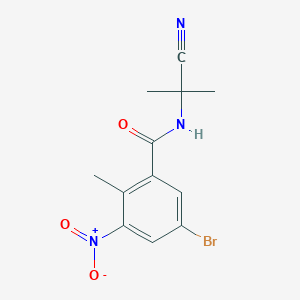
![5-acetyl-1-[(4-chlorobenzyl)oxy]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2993004.png)

![(2S)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2993008.png)
